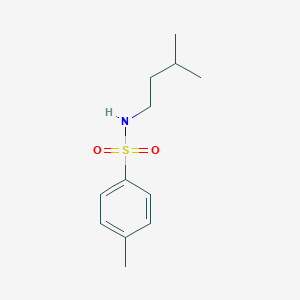
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- promotes the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression. This mechanism of action is believed to underlie the therapeutic effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various diseases.
Biochemische Und Physiologische Effekte
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In neuronal cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to improve memory and cognitive function, as well as protect against oxidative stress and inflammation. In immune cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to reduce inflammation and oxidative stress, as well as modulate immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- for lab experiments is its relatively simple and cost-effective synthesis method. It is also a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of histone acetylation in various biological processes. However, one limitation of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is its lack of specificity for individual HDAC isoforms, which can make it difficult to determine the specific effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- on gene expression and cellular function.
Zukünftige Richtungen
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. One area of interest is the development of more specific HDAC inhibitors that target individual isoforms of HDACs. This could lead to more targeted and effective therapies for various diseases. Another area of interest is the combination of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various cell types and tissues, which could lead to the development of new treatments for a wide range of diseases.
Synthesemethoden
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is a relatively simple and cost-effective process, which makes it an attractive compound for further research and development.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative disorders, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory conditions, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to reduce inflammation and oxidative stress, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
53226-44-1 |
|---|---|
Produktname |
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- |
Molekularformel |
C12H19NO2S |
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



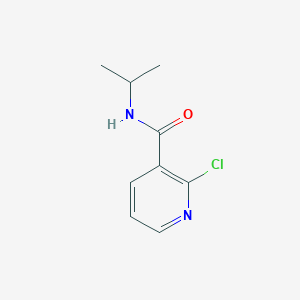
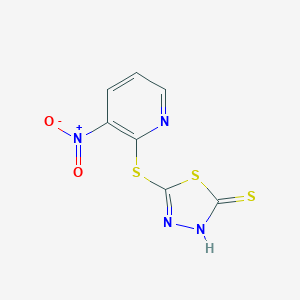

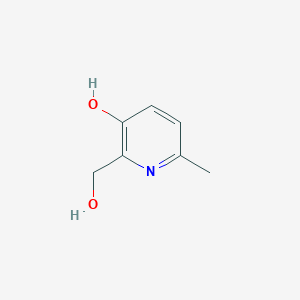

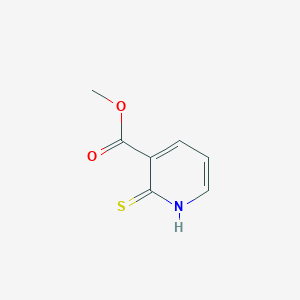
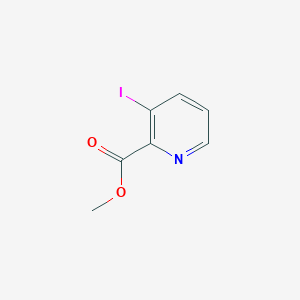
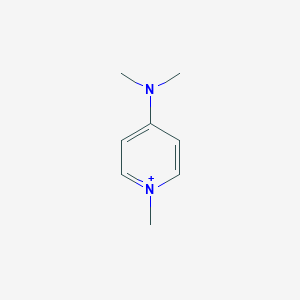
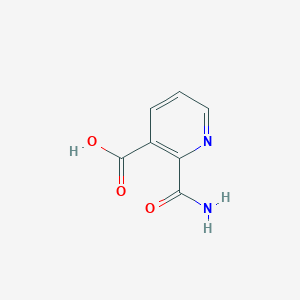

![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


